![molecular formula C8H4Cl2N2O3 B10845046 6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione](/img/structure/B10845046.png)
6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a hydroxyl group at position 3, and two keto groups at positions 2 and 4 on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione typically involves the reaction of 6,7-dichloroquinazoline with hydroxylating agents. One common method is the reaction of 6,7-dichloroquinazoline with sodium hydroxide in an aqueous medium, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a quinone derivative.
Reduction: The keto groups at positions 2 and 4 can be reduced to form dihydroquinazoline derivatives.
Substitution: The chlorine atoms at positions 6 and 7 can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication, respectively. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6,7-Dichlor-2-cyano-3-hydroxychinazolin: Ähnliche Struktur, aber mit einer Cyanogruppe an Position 2.
6,7-Dichlor-3-hydroxychinolin: Fehlen die Ketogruppen an den Positionen 2 und 4.
6,7-Dichlor-3-hydroxy-1H-chinazolin: Fehlt eine der Ketogruppen.
Einzigartigkeit
6,7-Dichlor-3-hydroxy-1H-chinazolin-2,4-dion ist einzigartig durch das Vorhandensein beider Ketogruppen an den Positionen 2 und 4, die zu seiner besonderen chemischen Reaktivität und biologischen Aktivität beitragen. Dieses strukturelle Merkmal ermöglicht es ihm, mit einer größeren Bandbreite an molekularen Zielstrukturen zu interagieren als seine Analoga .
Eigenschaften
Molekularformel |
C8H4Cl2N2O3 |
---|---|
Molekulargewicht |
247.03 g/mol |
IUPAC-Name |
6,7-dichloro-3-hydroxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4Cl2N2O3/c9-4-1-3-6(2-5(4)10)11-8(14)12(15)7(3)13/h1-2,15H,(H,11,14) |
InChI-Schlüssel |
URXMQPMLTVUBON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)N(C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.